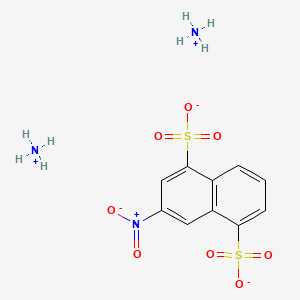
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is a chemical compound with the molecular formula C10H8N2O9S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and a nitro group. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt typically involves the nitration of 1,5-Naphthalenedisulfonic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the naphthalene ring. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.
化学反応の分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate salts.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 1,5-Naphthalenedisulfonic acid, 3-amino-, diammonium salt.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with enzymes and proteins, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the nitro group and has different reactivity and applications.
1,8-Naphthalenedisulfonic acid: Another isomer with distinct chemical properties.
2,6-Naphthalenedisulfonic acid: Differently substituted naphthalene derivative with unique applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is unique due to the presence of both sulfonic acid and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
84732-26-3 |
|---|---|
分子式 |
C10H13N3O8S2 |
分子量 |
367.4 g/mol |
IUPAC名 |
diazanium;3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H7NO8S2.2H3N/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h1-5H,(H,14,15,16)(H,17,18,19);2*1H3 |
InChIキー |
ZLQKSFYNLRAKLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


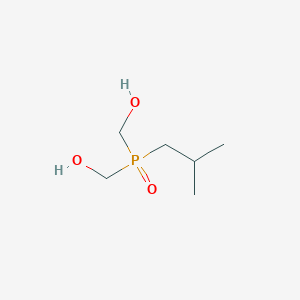
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
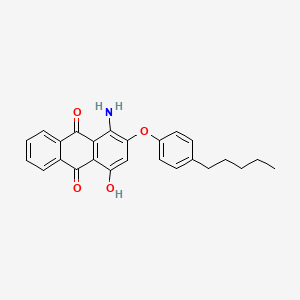
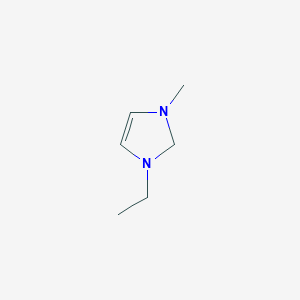

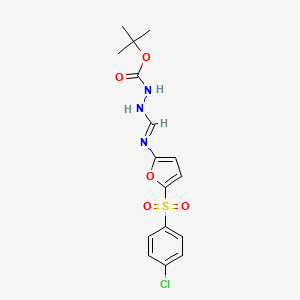
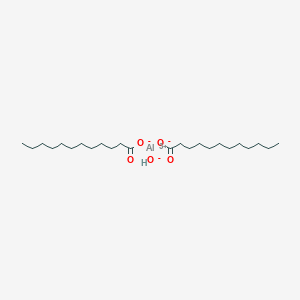
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)
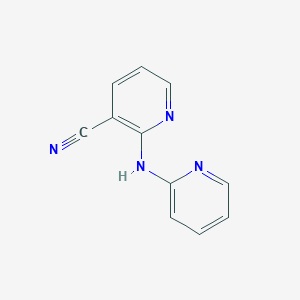

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)

![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
